
9H-fluorene-2-sulfonyl chloride
Overview
Description
9H-fluorene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₃H₉ClO₂S and a molecular weight of 264.73 g/mol . It is a sulfonyl chloride derivative of fluorene, characterized by its white solid form and melting point of 93-96°C. This compound is significant in organic synthesis, particularly in the formation of sulfonamides and other important organic compounds.
Preparation Methods
The synthesis of 9H-fluorene-2-sulfonyl chloride typically involves the chlorination of sodium 9H-fluorene-2-sulfonate. A common method includes suspending sodium 9H-fluorene-2-sulfonate in dichloromethane (CH₂Cl₂) and adding oxalyl chloride with a few drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst . This reaction proceeds under mild conditions and yields the desired sulfonyl chloride derivative.
Industrial production methods often involve similar chlorination processes, utilizing readily available and cost-effective reagents to ensure scalability and efficiency .
Chemical Reactions Analysis
9H-fluorene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, sulfonyl chlorides generally can be reduced to sulfinates or oxidized to sulfonic acids under appropriate conditions.
The major products formed from these reactions are sulfonamides, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
9H-fluorene-2-sulfonyl chloride is primarily used as a reagent in the synthesis of sulfonamides, which are crucial in medicinal chemistry for developing antibiotics and other therapeutic agents. The sulfonamide derivatives synthesized from this compound exhibit various biological activities, including antimicrobial properties.
Application | Description |
---|---|
Synthesis of Sulfonamides | Used to create compounds with significant pharmacological activities. |
Modification of Amino Acids | Reacts with nucleophilic groups to form stable bonds, enabling protein engineering. |
Biology
In biological research, this compound is utilized to modify proteins and peptides, influencing cellular processes and signaling pathways. This modification can lead to changes in gene expression and cellular metabolism.
Case Study: Protein Modification
- Objective: To study the effects of protein modifications on signaling pathways.
- Method: Proteins involved in critical cellular pathways were modified using this compound.
- Outcome: Altered protein activity was linked to changes in cellular responses to external stimuli.
Medicine
The derivatives of this compound are explored for potential therapeutic applications, particularly targeting specific enzymes. Recent studies have highlighted its antimicrobial properties against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values reported as low as 2 μg/ml.
Therapeutic Application | MIC Values |
---|---|
Antitubercular Activity | 2 - 8 μg/ml |
Mechanism of Action
The mechanism of action of 9H-fluorene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . These reactions often target specific molecular sites, enabling precise modifications in chemical and biological systems .
Comparison with Similar Compounds
9H-fluorene-2-sulfonyl chloride can be compared to other sulfonyl chlorides and fluorene derivatives:
Biological Activity
9H-fluorene-2-sulfonyl chloride (CAS Number: 13354-17-1) is a sulfonyl chloride derivative of fluorene, notable for its significant biological activity. This compound is primarily recognized for its role as a reagent in biochemical reactions, particularly in the modification of amino acids and peptides. Its unique structure allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways.
Molecular Formula: C₁₃H₉ClO₂S
Molecular Weight: 264.73 g/mol
Structure: The sulfonyl chloride group in this compound is highly electrophilic, making it reactive towards nucleophiles such as amines and thiols, which leads to the formation of stable sulfonamide and sulfonate ester bonds .
The biological activity of this compound is primarily attributed to its ability to covalently modify proteins and enzymes. The sulfonyl chloride group reacts with nucleophilic residues in proteins, such as lysine and cysteine, resulting in stable covalent bonds that can alter protein function and cellular signaling pathways. This modification can lead to changes in gene expression and metabolic processes within cells.
Cellular Effects
This compound has been shown to significantly influence cell function by modifying critical proteins involved in various cellular pathways. For instance, studies indicate that this compound can alter cell signaling pathways, which may affect gene expression patterns and metabolic activities.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage levels in animal models. At low concentrations, the compound selectively modifies specific proteins, leading to subtle changes in cellular function without significant cytotoxicity .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. For example, compounds derived from this sulfonyl chloride have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values reported as low as 2 μg/ml . These findings suggest potential applications in developing new antimycobacterial agents.
Case Studies
- Antitubercular Activity : A study focused on synthesizing pyrrolidine derivatives from this compound showed promising results against M. tuberculosis. The derivatives exhibited MIC values ranging from 2 to 8 μg/ml, indicating strong antitubercular activity without significant cytotoxic effects on human cell lines .
- Protein Modification Studies : In laboratory settings, the compound was used to modify proteins involved in critical signaling pathways. The modifications resulted in altered protein activity, which was linked to changes in cellular responses to external stimuli.
Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Sulfonyl Chloride | Antimicrobial, anticancer |
Benzenesulfonyl Chloride | Sulfonyl Chloride | Antimicrobial |
Toluene Sulfonamide | Sulfonamide | Antimicrobial |
The comparison highlights that while other sulfonyl chlorides exhibit similar reactivity patterns, the unique fluorene backbone of this compound contributes distinct biological activities that are being actively researched for therapeutic applications.
Properties
IUPAC Name |
9H-fluorene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCRPNTZVSMEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279336 | |
Record name | 9H-fluorene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13354-17-1 | |
Record name | 9H-Fluorene-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13354-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluorene-2-sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013354171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorene-2-sulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-fluorene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluorene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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